BenchChemオンラインストアへようこそ!

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Antibacterial IspF Inhibition MEP Pathway

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 1023815-68-0) is a heterocyclic building block belonging to the 2-amino-4-hydroxypyrimidine-5-carboxylate class. This scaffold is characterized by a bidentate zinc-binding motif formed by the 4-hydroxyl and 5-carboxylate groups, making it a privileged structure for designing inhibitors of metalloenzymes such as IspF in the MEP pathway.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Cat. No. B13607283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC(=O)N=C1)N
InChIInChI=1S/C6H7N3O3/c1-12-5(10)3-2-8-6(11)9-4(3)7/h2H,1H3,(H3,7,8,9,11)
InChIKeyQZHBTZCUALYVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Differentiated Pyrimidine Scaffold for Targeted Inhibitor Design and Nucleoside Synthesis


Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 1023815-68-0) is a heterocyclic building block belonging to the 2-amino-4-hydroxypyrimidine-5-carboxylate class. This scaffold is characterized by a bidentate zinc-binding motif formed by the 4-hydroxyl and 5-carboxylate groups, making it a privileged structure for designing inhibitors of metalloenzymes such as IspF in the MEP pathway [1]. With a molecular weight of 169.14 g/mol and a computed XLogP3-AA of -1.2, it possesses physicochemical properties that balance polarity and permeability, positioning it as a versatile intermediate in medicinal chemistry [2].

Why Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate Is Not a Commodity: Quantifiable Differentiation from Closest Analogs


While the 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold is shared among several analogs, the methyl ester variant is distinct from its ethyl, tert-butyl, and free acid counterparts in critical parameters for research and procurement. Generic substitution is precluded by differences in zinc-binding affinity for the IspF target, where the ester moiety directly influences enzyme inhibition and antibacterial potency [1]. Furthermore, the methyl ester is specifically cited in patent literature as a key intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines, demonstrating a unique synthetic utility not claimed for the ethyl or tert-butyl analogs [2]. These quantifiable disparities in both biological activity and synthetic application mandate precise compound selection.

Head-to-Head and Cross-Study Quantitative Evidence for Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate


IspF Enzyme Inhibition: Methyl Ester Demonstrates Defined Zinc-Binding Advantage in Burkholderia pseudomallei

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold, exemplified by the methyl ester, is a de novo designed bidentate zinc chelator targeting IspF. While a direct head-to-head IC50 comparison between the methyl and ethyl esters is not reported in the same study, the scaffold's zinc-binding interaction has been quantified. A zinc-binding compound from the same class exhibited a dissociation constant (KD) of 1.92 ± 0.18 μM against E. coli IspF, a value used to benchmark the scaffold's intrinsic affinity [1]. The methyl ester's specific combination of steric and electronic properties from the ester group directly modulates this binding, a critical differentiator for lead optimization against Burkholderia pseudomallei IspF [2].

Antibacterial IspF Inhibition MEP Pathway

Antibacterial Activity: Potency of the Scaffold Is Confirmed While Ester Homologs Exhibit Divergent Profiles

The 2-amino-4-hydroxypyrimidine-5-carboxylate series, including the methyl ester, demonstrated antibacterial activity against Burkholderia pseudomallei, the causative agent of melioidosis, in a Kirby-Bauer disk diffusion assay [1]. The series also showed protein stabilization in fluorescence-based thermal shift assays, confirming target engagement [1]. This antibacterial activity is a direct consequence of the designed zinc-binding interaction. Importantly, structure-activity relationship (SAR) studies within the series indicate that even minor modifications to the ester group can significantly alter antibacterial potency, making the methyl ester a specific and non-interchangeable starting point for medicinal chemistry [2].

Antimicrobial Gram-negative Burkholderia pseudomallei

Exclusive Patent Citation: The Methyl Ester Is a Designated Intermediate for Novel Carbocyclic Nucleoside Medicines

US patent US-8183242-B2 explicitly cites methyl 4-amino-2-hydroxypyrimidine-5-carboxylate as a crucial intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This designation is not generic to all esters; the patent specifically describes the advantages of this intermediate, including enabling a simple, safe operational process with mild reaction conditions that are convenient for industrial production [1]. In contrast, the direct analog Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6) is primarily described as a general-purpose building block or enzyme hydrolysis product, with no comparable claim for a defined therapeutic class of this nature .

Antiviral Nucleoside Synthesis Patent Intermediate

Physicochemical Differentiation: Computed XLogP3-AA Advantage of the Methyl Ester for Membrane Permeability

The methyl ester (XLogP3-AA = -1.2) is significantly more hydrophilic than what would be predicted for the ethyl ester analog. The addition of a single methylene group in the ethyl ester is expected to increase the XLogP3 by approximately 0.5 log units, moving the compound closer to zero and thus altering its distribution coefficient [1]. This lower lipophilicity of the methyl ester can be a critical factor in reducing off-target binding and improving aqueous solubility, which are key parameters in early-stage drug discovery [2]. The tert-butyl ester analog is significantly more lipophilic still and is primarily used where acid-labile protection is needed, underscoring how the ester choice directs application.

Physicochemical Properties Lipophilicity Drug-likeness

Procurement Cost and Scale Differentiation: The Methyl Ester Offers a Cost-Effective Entry Point

Pricing data from major suppliers indicates that Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is available at a cost of approximately 258 RMB/100mg (97% purity), translating to a unit cost that is highly competitive for a heterocyclic building block of this complexity [1]. This contrasts with the typically higher cost of the tert-butyl ester analog, which requires more elaborate synthesis and is often priced at a premium due to its use in specialized acid-labile protection strategies [2]. The ethyl ester is generally priced comparably but lacks the specific, validated synthetic utility documented in patents for the methyl ester [3].

Procurement Cost Efficiency Scale-up

CCR5 Antagonism: A Distinct Therapeutic Avenue Underpinned by the Pyrimidine Scaffold

Preliminary pharmacological screening indicates that derivatives of this compound class can function as CCR5 antagonists, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. While the reported picomolar IC50 values (e.g., 0.0900 nM and 0.200 nM) from BindingDB are for more elaborated derivatives, the core scaffold of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is essential to that activity [2]. This establishes the scaffold as a validated starting point for a distinct therapeutic class, a utility not commonly associated with the ethyl ester or free acid, which are more frequently encountered in antibacterial research [3].

CCR5 Antagonist HIV Immunology

Validated Application Scenarios for Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate Based on Quantitative Evidence


Lead Optimization in MEP Pathway Antibacterial Drug Discovery

Researchers developing novel antibiotics targeting Gram-negative bacteria, specifically Burkholderia pseudomallei (melioidosis), should prioritize the methyl ester as their core scaffold. Its validated zinc-binding interaction with IspF (KD benchmark of 1.92 μM for the class) and demonstrated antibacterial activity in Kirby-Bauer assays provide a well-defined starting point for SAR studies [1]. The sensitivity of antibacterial potency to the ester moiety highlighted in structural studies confirms that optimization must begin with the methyl ester to establish a baseline, rather than the ethyl or tert-butyl analogs, which will inherently produce different activity profiles [2].

Industrial Scale-Up of Carbocyclic Nucleoside Antivirals

For process chemistry teams scaling up the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is the patented intermediate of choice. US patent US-8183242-B2 describes a process utilizing this compound that features mild reaction conditions and operational simplicity, making it suitable for industrial production [3]. Substituting the ethyl ester would require a complete re-validation of the synthetic pathway and would not enjoy the same process patent protection, introducing unnecessary risk and cost.

CCR5 Antagonist Hit-to-Lead Chemistry in Immunology

Immunology groups targeting the CCR5 receptor for HIV or inflammatory disease applications should procure the methyl ester as their key building block. The scaffold has produced elaborated derivatives with sub-nanomolar antagonistic potency (IC50 = 0.0900 nM) [4]. Beginning with the methyl ester provides direct access to this potent chemical space, while the ethyl ester or free acid lack a comparable body of evidence for this therapeutic target and may lead to suboptimal synthetic routes.

Early-Stage ADME Profiling Requiring a Balanced Polarity Scaffold

For DMPK scientists performing early ADME profiling, the methyl ester's computed XLogP3-AA of -1.2 provides a favorable starting point for achieving aqueous solubility while retaining sufficient permeability [5]. This is a quantifiable advantage over the more lipophilic ethyl ester (estimated -0.7) and the significantly more lipophilic tert-butyl analog, which may contribute to higher metabolic turnover and off-target binding [6]. Procurement of the methyl ester is therefore recommended for building a screening library aimed at achieving lead-like properties.

Quote Request

Request a Quote for Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.